molecular formula C18H19ClN2O2 B6717747 N-[4-(3-chlorophenyl)-2-methylphenyl]-3-(hydroxymethyl)azetidine-1-carboxamide

N-[4-(3-chlorophenyl)-2-methylphenyl]-3-(hydroxymethyl)azetidine-1-carboxamide

Cat. No.: B6717747
M. Wt: 330.8 g/mol
InChI Key: KTLJQKDRHKPMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-chlorophenyl)-2-methylphenyl]-3-(hydroxymethyl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with a chlorophenyl group, a methylphenyl group, and an azetidine ring, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[4-(3-chlorophenyl)-2-methylphenyl]-3-(hydroxymethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12-7-15(14-3-2-4-16(19)8-14)5-6-17(12)20-18(23)21-9-13(10-21)11-22/h2-8,13,22H,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLJQKDRHKPMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)NC(=O)N3CC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-chlorophenyl)-2-methylphenyl]-3-(hydroxymethyl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the chlorophenyl and methylphenyl groups. Common synthetic routes may involve:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of Substituents: The chlorophenyl and methylphenyl groups can be introduced through substitution reactions using reagents like chlorobenzene and methylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-chlorophenyl)-2-methylphenyl]-3-(hydroxymethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

N-[4-(3-chlorophenyl)-2-methylphenyl]-3-(hydroxymethyl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-[4-(3-chlorophenyl)-2-methylphenyl]-3-(hydroxymethyl)azetidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.

    Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-chlorophenyl)-2-methylphenyl]-3-(hydroxymethyl)azetidine-1-carboxamide: shares structural similarities with other azetidine derivatives and compounds containing chlorophenyl and methylphenyl groups.

Uniqueness

  • The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.